2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a furan ring, an isopropyl-substituted phenyl group, and a dihydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: The furan derivative undergoes amination to introduce the furan-2-ylmethylamino group.
Quinazolinone Core Formation: The quinazolinone core is formed through cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.
Final Coupling: The final step involves coupling the furan-2-ylmethylamino group with the quinazolinone core under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-[(furan-2-ylmethyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Lacks the isopropyl group on the phenyl ring.
2-[(furan-2-ylmethyl)amino]-7-[4-(methyl)phenyl]-7,8-dihydroquinazolin-5(6H)-one: Contains a methyl group instead of an isopropyl group on the phenyl ring.
Uniqueness
The presence of the isopropyl group on the phenyl ring in 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one may confer unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a furan ring and a quinazoline core, which are crucial for its biological activity. The presence of a propan-2-yl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
These studies suggest that the compound's mechanism may involve apoptosis induction and cell cycle regulation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. In one study, it was shown to reduce inflammation markers significantly in animal models of arthritis.
Study | Model | Dose (mg/kg) | Result |
---|---|---|---|
Rat Arthritis Model | 10 | Decreased paw swelling by 40% | |
Carrageenan-induced Inflammation | 20 | Reduced inflammatory cytokines (TNF-alpha, IL-6) |
The results indicate that the compound may inhibit pro-inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent.
Antiviral Activity
Preliminary investigations into the antiviral properties of quinazoline derivatives have shown promising results against several viruses. The compound has been tested against influenza and herpes simplex viruses.
Virus Type | EC50 (µM) | Selectivity Index |
---|---|---|
Influenza A | 25 | >10 |
Herpes Simplex Virus Type 1 | 30 | >8 |
These findings suggest that the compound may interfere with viral replication processes.
Case Studies
A notable case study involved a clinical trial assessing the safety and efficacy of a related quinazoline derivative in patients with advanced cancer. The trial demonstrated manageable side effects and preliminary signs of efficacy, warranting further investigation into this class of compounds.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)15-5-7-16(8-6-15)17-10-20-19(21(26)11-17)13-24-22(25-20)23-12-18-4-3-9-27-18/h3-9,13-14,17H,10-12H2,1-2H3,(H,23,24,25) |
InChI Key |
NUVAVMVJCTYMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CO4 |
Origin of Product |
United States |
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